molecular formula C16H19FN2O5 B2726795 Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate CAS No. 954616-56-9

Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2726795
CAS No.: 954616-56-9
M. Wt: 338.335
InChI Key: HDWKNMPBUYNNSS-UHFFFAOYSA-N
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Description

Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound characterized by its complex structure, which includes an oxazolidinone ring, a fluorophenyl group, and an ethyl ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxazolidinediones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone derivative with antibacterial properties.

    Tedizolid: A more potent oxazolidinone with improved pharmacokinetic properties.

Comparison: Ethyl 4-(((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-4-oxobutanoate is unique due to its specific structural features, such as the ethyl ester group and the fluorophenyl moiety, which may confer distinct pharmacological properties compared to other oxazolidinones like Linezolid and Tedizolid.

Properties

IUPAC Name

ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-2-23-15(21)8-7-14(20)18-9-13-10-19(16(22)24-13)12-5-3-11(17)4-6-12/h3-6,13H,2,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWKNMPBUYNNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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